

# Application Notes and Protocols for CCK-33 in Insulin Secretion Experiments

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## Compound of Interest

Compound Name: Cck-33

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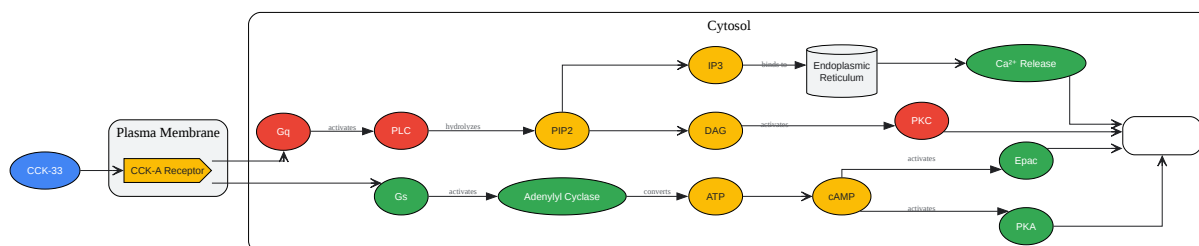
## Introduction

Cholecystokinin-33 (**CCK-33**) is a peptide hormone that plays a significant role in various physiological processes, including the regulation of insulin secretion from pancreatic  $\beta$ -cells. These application notes provide a comprehensive overview and detailed protocols for utilizing **CCK-33** in experiments designed to investigate its effects on insulin release. The information is intended to guide researchers in designing and executing robust in vitro and in vivo studies.

**CCK-33** exerts its effects on pancreatic  $\beta$ -cells primarily through the Cholecystokinin A receptor (CCK-A or CCK1R), a G-protein coupled receptor.[1] Activation of the CCK-A receptor by **CCK-33** initiates a cascade of intracellular signaling events that ultimately lead to the potentiation of glucose-stimulated insulin secretion (GSIS).[2] Understanding the mechanisms of **CCK-33** action is crucial for the development of novel therapeutic strategies for metabolic disorders such as type 2 diabetes.

## Signaling Pathway of CCK-33 in Pancreatic $\beta$ -Cells

Upon binding to the CCK-A receptor on pancreatic  $\beta$ -cells, **CCK-33** activates two primary signaling pathways that synergize to enhance insulin secretion, particularly in the presence of elevated glucose levels.



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Caption: **CCK-33** Signaling Pathway in Pancreatic  $\beta$ -Cells.

## Data Presentation

The following tables summarize quantitative data from in vitro and in vivo studies investigating the effect of **CCK-33** on insulin secretion.

Table 1: In Vitro Dose-Response of **CCK-33** on Insulin Secretion from Perfused Rat Pancreas

CCK-33 Concentration	Glucose Concentration	Insulin Secretion	Reference
1 nM	4.4 mM	Significantly Stimulated	[3]
1 nM	6.7 mM	Significantly Stimulated	[3]
0.1 nM	6.7 mM	Weakly Stimulatory (late phase)	[2]
1.0 nM	6.7 mM	Markedly Potentiated (both phases)	[2]

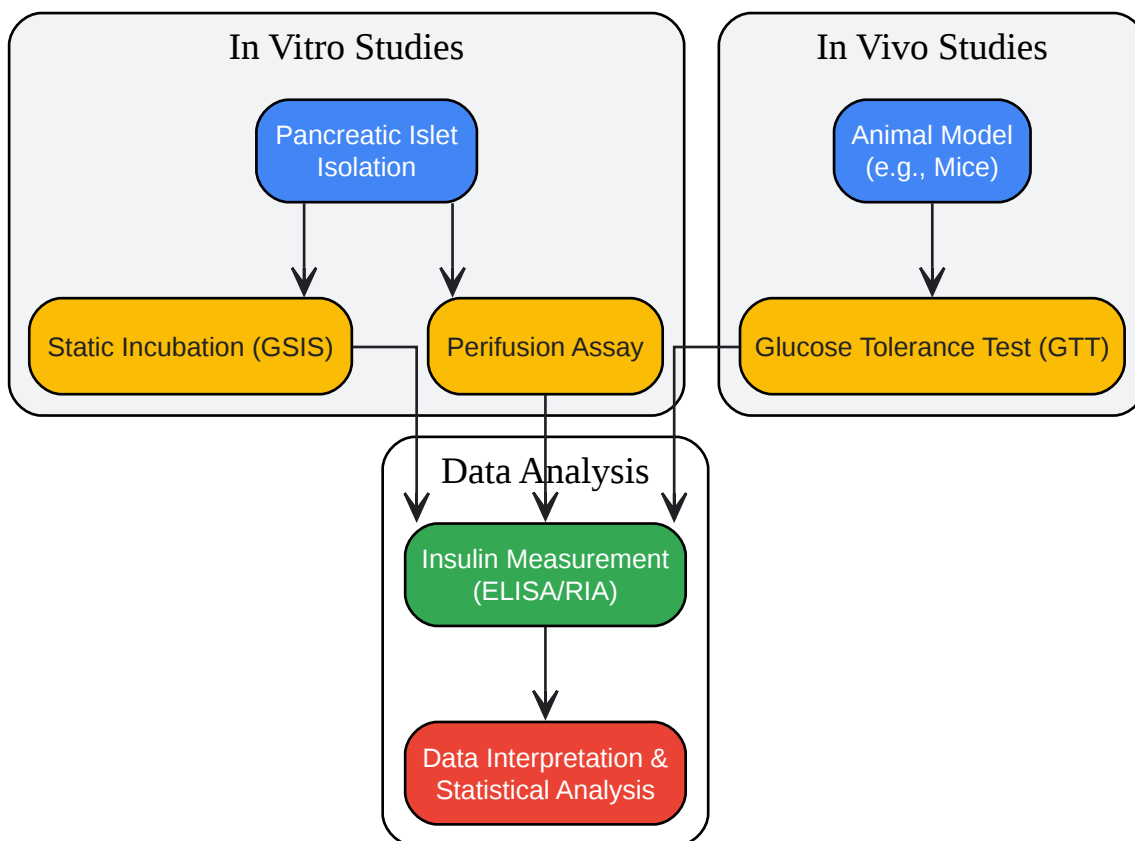
Table 2: In Vivo Administration of CCK Peptides and Effects on Insulin Secretion

Peptide	Dose	Animal Model/Subject	Effect on Insulin Secretion	Reference
CCK-33	100 pmol/kg (IV)	Healthy Humans	Moderately stimulated basal and meal-related insulin release	[4]
CCK-8	3 µg/kg (IP)	Mice	Used to test for CCK resistance in diet-induced obesity	[1]
h-CCK-33	100 pmol/kg/hr (infusion)	Conscious Rat	Increased protein output (indicator of pancreatic secretion)	[5]

## Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of **CCK-33** on insulin secretion.

## Experimental Workflow



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Caption: General Experimental Workflow.

## In Vitro Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This protocol is adapted from standard GSIS protocols and can be modified to include **CCK-33**.

### 1. Materials:

- Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO<sub>3</sub>, 2.5 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, 10 mM HEPES, and 0.1% (w/v) BSA, pH 7.4.

- Low glucose KRBH (e.g., 2.8 mM glucose).
- High glucose KRBH (e.g., 16.7 mM glucose).
- **CCK-33** stock solution (dissolved in an appropriate solvent, e.g., sterile water or PBS).
- Isolated pancreatic islets (from mouse, rat, or human).
- 24-well culture plates.
- Acid-ethanol solution (1.5% HCl in 70% ethanol) for insulin extraction.
- Insulin immunoassay kit (ELISA or RIA).

## 2. Procedure:

- **Islet Preparation:** Following isolation, culture islets overnight in a standard culture medium to allow for recovery.
- **Pre-incubation:** Hand-pick islets of similar size (e.g., 10-15 islets per replicate) and place them in a microfuge tube or a well of a 24-well plate. Pre-incubate the islets in low glucose KRBH for 1-2 hours at 37°C in a 5% CO<sub>2</sub> incubator to establish a basal insulin secretion rate.
- **Basal Secretion:** After pre-incubation, replace the low glucose KRBH with fresh low glucose KRBH (with or without a vehicle control for **CCK-33**) and incubate for 1 hour at 37°C. At the end of the incubation, collect the supernatant for basal insulin measurement.
- **Stimulated Secretion:** Replace the buffer with high glucose KRBH. For experimental groups, add different concentrations of **CCK-33** to the high glucose KRBH. It is recommended to test a range of **CCK-33** concentrations (e.g., 0.1 nM to 100 nM) to determine a dose-response relationship.
- **Incubate for 1 hour at 37°C.**
- **Sample Collection:** At the end of the stimulation period, collect the supernatant for measurement of secreted insulin.

- **Insulin Extraction (Optional):** To normalize secreted insulin to total insulin content, lyse the islets in each well with acid-ethanol solution and store at -20°C overnight to extract intracellular insulin.
- **Insulin Measurement:** Quantify the insulin concentration in the collected supernatants and islet lysates using an ELISA or RIA kit according to the manufacturer's instructions.

## In Vitro Protocol 2: Perfusion Assay for Dynamic Insulin Secretion

This assay allows for the real-time measurement of insulin secretion in response to changing secretagogue concentrations.

### 1. Materials:

- Perfusion system with chambers for islets.
- Peristaltic pump.
- Fraction collector.
- KRBH buffer (as described for GSIS).
- Low and high glucose KRBH buffers.
- **CCK-33** stock solution.
- Isolated pancreatic islets.
- Insulin immunoassay kit.

### 2. Procedure:

- **System Setup:** Set up the perfusion system according to the manufacturer's instructions, ensuring the temperature is maintained at 37°C.
- **Islet Loading:** Place a group of islets (e.g., 50-100) into each perfusion chamber.

- **Equilibration:** Perfuse the islets with low glucose KRBH at a constant flow rate (e.g., 100  $\mu\text{L}/\text{min}$ ) for at least 30-60 minutes to establish a stable basal insulin secretion.
- **Basal Collection:** Begin collecting fractions (e.g., every 1-5 minutes) while continuing to perfuse with low glucose KRBH to measure the basal insulin secretion rate.
- **Stimulation:** Switch the perfusion solution to high glucose KRBH. For the experimental group, include the desired concentration of **CCK-33** in the high glucose buffer.
- Continue collecting fractions throughout the stimulation period to capture the first and second phases of insulin secretion.
- **Return to Basal:** After the stimulation period, switch back to low glucose KRBH to allow insulin secretion to return to baseline.
- **Insulin Measurement:** Measure the insulin concentration in each collected fraction using an ELISA or RIA kit. The results can be plotted as insulin concentration versus time to visualize the dynamics of insulin secretion.

## In Vivo Protocol: Glucose Tolerance Test (GTT) with CCK-33 Administration in Mice

This protocol outlines a method to assess the effect of **CCK-33** on glucose tolerance in vivo.

### 1. Materials:

- Mice (e.g., C57BL/6J).
- **CCK-33** (sterile and suitable for in vivo use).
- Sterile saline (0.9% NaCl).
- Glucose solution (e.g., 20% D-glucose in sterile saline).
- Handheld glucometer and test strips.
- Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes).

- Animal scale.
- Syringes and needles for injection.

## 2. Procedure:

- **Animal Acclimation:** Acclimate mice to handling and the experimental procedures for at least a week before the study.
- **Fasting:** Fast the mice for a defined period (e.g., 6 hours or overnight) with free access to water.
- **Baseline Blood Glucose:** At the end of the fasting period (time 0), obtain a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.
- **CCK-33 Administration:** Administer **CCK-33** via intraperitoneal (IP) or intravenous (IV) injection. A typical IP dose of a CCK analog in mice is around 3 µg/kg body weight.<sup>[1]</sup> The vehicle (e.g., sterile saline) should be administered to the control group. The timing of **CCK-33** administration relative to the glucose challenge should be optimized; typically, it is given shortly before the glucose bolus.
- **Glucose Challenge:** After a short interval following **CCK-33** injection (e.g., 15-30 minutes), administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage or IP injection.
- **Blood Glucose Monitoring:** Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.
- **Data Analysis:** Plot the blood glucose concentration versus time for both the control and **CCK-33** treated groups. The area under the curve (AUC) can be calculated to quantify the overall glucose tolerance. A lower AUC in the **CCK-33** treated group would indicate improved glucose tolerance, likely due to enhanced insulin secretion. For a more direct measure of insulin secretion, plasma insulin levels can be measured from blood samples collected at each time point.

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